

Application Notes and Protocols for In Vitro Studies with Sirolimus (Rapamycin)

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Compound of Interest

Compound Name: *Reprimun*

Cat. No.: *B15556380*

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A Note on "**Reprimun**": Initial searches for "**Reprimun**" yield limited results, with one primary mention of an antibiotic with immunomodulatory properties containing an oxyminomethyl rifamycin-SV derivative.[1] This compound has been studied for its effects on TCD4+ lymphocytes and its potential therapeutic applications in various diseases.[1] However, detailed in vitro protocols and extensive signaling pathway data for "**Reprimun**" are not readily available in the public domain.

Given the detailed nature of this request for signaling pathways and quantitative data, it is possible that "**Reprimun**" is a typographical error for Rapamune®, the brand name for Sirolimus (also known as rapamycin). Sirolimus is a well-characterized mTOR inhibitor extensively used in in vitro research with a wealth of available data. Therefore, the following application notes and protocols are provided for Sirolimus.

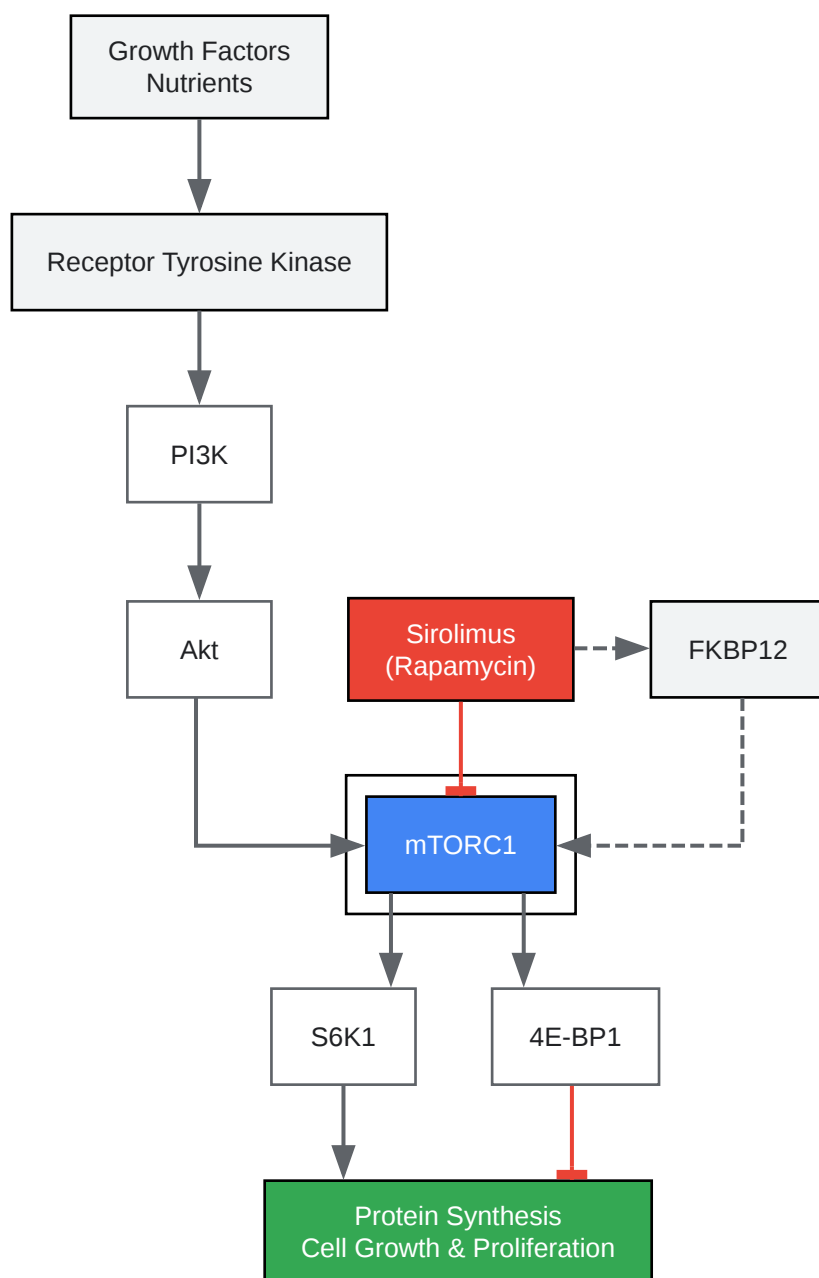
Introduction to Sirolimus (Rapamycin)

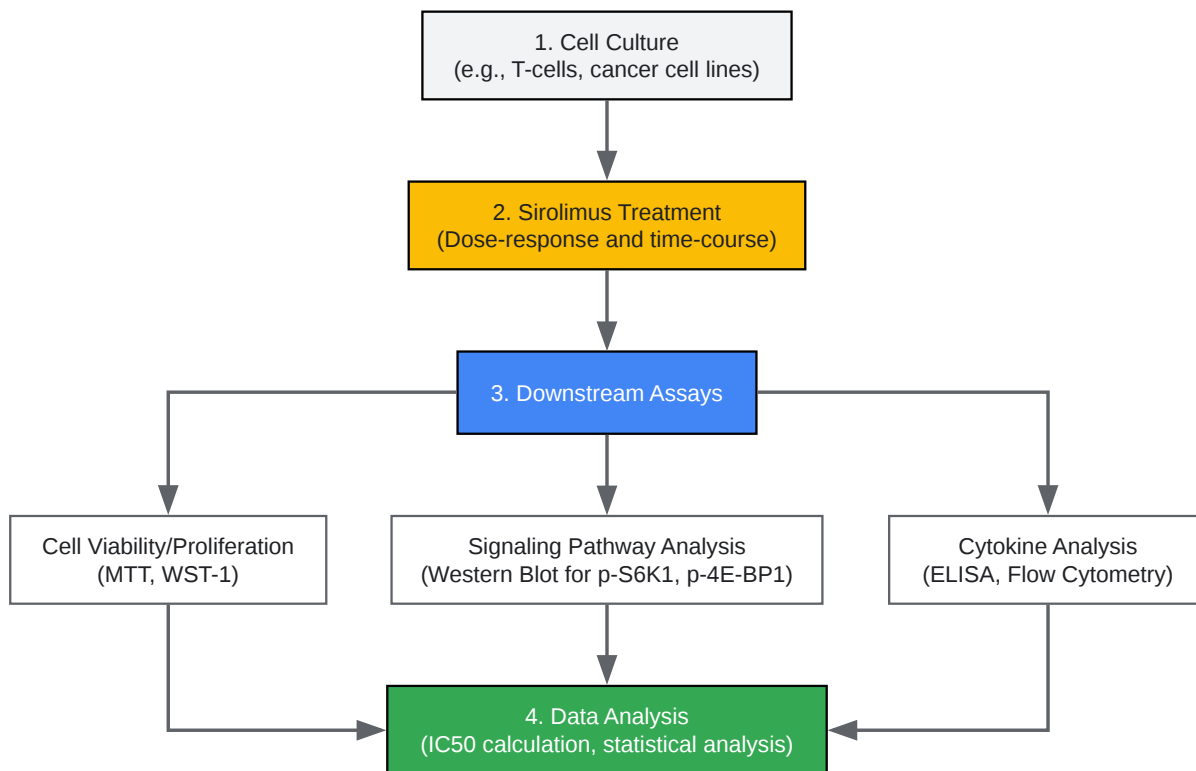
Sirolimus is a macrolide compound originally isolated from the bacterium *Streptomyces hygroscopicus*. It is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] By forming a complex with the intracellular protein FK-binding protein 12 (FKBP12), sirolimus allosterically inhibits the mTORC1 complex.[4][5] This inhibitory action blocks the progression of the cell cycle from the G1 to the S phase, thereby suppressing T-cell proliferation and other cellular processes.[5][6][7] Due to its immunosuppressive and anti-

proliferative properties, sirolimus is widely used in transplantation medicine and is extensively studied in cancer research.[8][9]

Mechanism of Action: The mTOR Signaling Pathway

Sirolimus exerts its effects by inhibiting the mTORC1 signaling pathway. This pathway integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.[4][10] The sirolimus-FKBP12 complex binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, preventing its interaction with Raptor, a key component of the mTORC1 complex.[4] This disruption of mTORC1 leads to the dephosphorylation and activation of its downstream targets, including the 4E-binding protein 1 (4E-BP1) and the S6 kinase 1 (S6K1), ultimately leading to an inhibition of protein translation and cell cycle arrest.[6]





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